Boceprevir Metabolite M15

Übersicht

Beschreibung

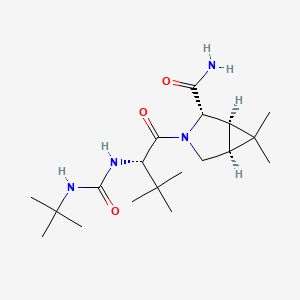

Boceprevir Metabolite M15 (M15) is a small molecule that has been identified as a metabolite of the protease inhibitor boceprevir (HCV-796). Boceprevir is an antiviral drug used to treat hepatitis C virus (HCV) infection. M15 is a metabolite of boceprevir which is produced in the liver of HCV-infected individuals. M15 has been studied for its potential therapeutic applications, as well as its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Boceprevir Metabolite M15 has been studied for its potential therapeutic applications in the treatment of HCV infection. It has been shown to be effective at inhibiting HCV replication and reducing the levels of HCV in the bloodstream. In addition, Boceprevir Metabolite M15 has been studied for its potential to improve the efficacy of other drugs used to treat HCV infection, such as ribavirin and telaprevir.

Wirkmechanismus

Boceprevir Metabolite M15 works by inhibiting the protease enzyme of the HCV virus. This enzyme is responsible for the replication of the virus, and by inhibiting its activity, Boceprevir Metabolite M15 is able to reduce the levels of HCV in the bloodstream. In addition, Boceprevir Metabolite M15 has been shown to interact with other HCV proteins, such as the NS3/4A protease and the NS5B polymerase, which are responsible for the replication and transcription of the virus.

Biochemical and Physiological Effects

Boceprevir Metabolite M15 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the HCV protease enzyme, as well as other HCV proteins. In addition, Boceprevir Metabolite M15 has been shown to reduce inflammation and oxidative stress, as well as to improve the efficacy of other drugs used to treat HCV infection.

Vorteile Und Einschränkungen Für Laborexperimente

Boceprevir Metabolite M15 is a relatively new compound, and as such, there are still some limitations to its use in laboratory experiments. One of the main limitations is that Boceprevir Metabolite M15 is not yet available commercially, so it must be synthesized in the laboratory. In addition, the synthesis of Boceprevir Metabolite M15 requires the presence of a specific cytochrome P450 enzyme, which is not always available in all laboratories.

Zukünftige Richtungen

The potential applications of Boceprevir Metabolite M15 are still being explored, and there are many potential future directions for this compound. One potential direction is the development of more effective antiviral drugs that are based on Boceprevir Metabolite M15. In addition, Boceprevir Metabolite M15 could be studied further to understand its biochemical and physiological effects, and to develop more effective treatments for HCV infection. Furthermore, Boceprevir Metabolite M15 could be used to improve the efficacy of other drugs used to treat HCV infection, such as ribavirin and telaprevir. Finally, Boceprevir Metabolite M15 could be used to develop more effective vaccines for HCV infection.

Synthesemethoden

Boceprevir Metabolite M15 is synthesized from boceprevir through a chemical reaction involving a cytochrome P450 enzyme. This enzyme catalyzes the hydrolysis of a single ester bond in the boceprevir molecule, resulting in the formation of Boceprevir Metabolite M15. The reaction is dependent on the presence of a specific cytochrome P450 enzyme, which is found in the liver of HCV-infected individuals.

Eigenschaften

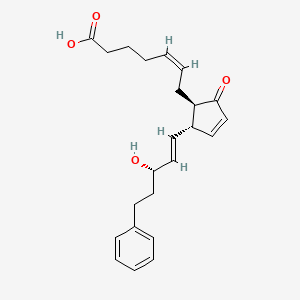

IUPAC Name |

(1R,2S,5S)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N4O3/c1-17(2,3)13(21-16(26)22-18(4,5)6)15(25)23-9-10-11(19(10,7)8)12(23)14(20)24/h10-13H,9H2,1-8H3,(H2,20,24)(H2,21,22,26)/t10-,11-,12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNKKBLZOYMWMX-ZDEQEGDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boceprevir Metabolite M15 | |

CAS RN |

1351791-45-1 | |

| Record name | (1S,4S,5R)-3-((2S)-2-(tert-Butylcarbamoylamino)-3,3-dimethyl-butanoyl)-6,6-dimethyl-3-azabicyclo(3.1.0)hexane-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351791451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,4S,5R)-3-((2S)-2-(TERT-BUTYLCARBAMOYLAMINO)-3,3-DIMETHYL-BUTANOYL)-6,6-DIMETHYL-3-AZABICYCLO(3.1.0)HEXANE-4-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDR39B9LAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butanal, 4-[(2-oxopropyl)amino]- (9CI)](/img/no-structure.png)

![Methyl 3,6-diazabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B586182.png)

![Methyl 2-[4-(dibromomethyl)phenyl]benzoate](/img/structure/B586185.png)